

SN-38 glucuronide-¹³C₆ certificate of analysis

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Compound of Interest

Compound Name: SN-38 glucuronide-¹³C₆

Cat. No.: B15524536

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Technical Guide: SN-38 Glucuronide-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SN-38 glucuronide-¹³C₆, a stable isotope-labeled internal standard crucial for the accurate quantification of SN-38 glucuronide in various biological matrices. SN-38 glucuronide is the primary inactive metabolite of SN-38, which is the potent, active metabolite of the chemotherapeutic agent irinotecan.[1][2] Understanding the metabolism and quantification of these compounds is critical for pharmacokinetic studies and optimizing cancer therapy.[3][4]

Quantitative Data Summary

The following tables summarize typical quantitative specifications for SN-38 glucuronide-¹³C₆ and its unlabeled counterpart, compiled from various sources. Note that lot-specific data should always be obtained from the Certificate of Analysis provided by the supplier.

Table 1: Specifications for SN-38 Glucuronide-¹³C₆

| Parameter | Typical Specification |
|---------------------|---|
| Chemical Formula | C ₂₂ ¹³ C ₆ H ₂₈ N ₂ O ₁₁ |
| Molecular Weight | Approximately 574.5 g/mol |
| Purity (HPLC) | ≥95% ^[5] |
| Isotopic Enrichment | ≥99% ¹³ C |
| Storage Temperature | -20°C |
| Appearance | Solid |

Table 2: Properties of Unlabeled SN-38 Glucuronide

| Parameter | Value |
|------------------|--|
| CAS Number | 121080-63-5 |
| Chemical Formula | C ₂₈ H ₂₈ N ₂ O ₁₁ |
| Molecular Weight | 568.53 g/mol |
| Purity | ≥95% |

Experimental Protocols

Accurate quantification of SN-38 glucuronide is essential for clinical and preclinical research. The following is a representative experimental protocol for the analysis of SN-38 and its glucuronide in plasma, adapted from published methodologies.

Quantification of Irinotecan, SN-38, and SN-38 Glucuronide in Human Plasma by UHPLC-MS/MS

This method is suitable for the simultaneous determination of irinotecan, SN-38, and SN-38 glucuronide in plasma samples.

2.1.1. Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample, add an appropriate amount of internal standard solution (e.g., SN-38 glucuronide- $^{13}\text{C}_6$ and irinotecan-d10).
- Add a protein precipitation agent (e.g., acetonitrile with 0.1% acetic acid).
- Vortex the mixture thoroughly.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for analysis.

2.1.2. Chromatographic Conditions

- System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).
- Column: A C18 reverse-phase column (e.g., Waters ACQUITY UPLC™ BEH RP18, 2.1×50 mm, 1.7 μm) is commonly used.
- Mobile Phase: A gradient elution using two mobile phases is typical:
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
- Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.

2.1.3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

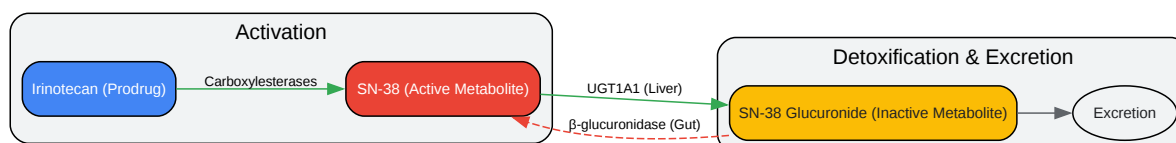
2.1.4. Calibration and Quantification

- Calibration curves are generated by spiking blank plasma with known concentrations of irinotecan, SN-38, and SN-38 glucuronide.
- The concentration ranges for the calibration curves are typically 5–1000 ng/mL for irinotecan and SN-38, and 8–1000 ng/mL for SN-38 glucuronide.
- The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration to create the calibration curve.

Signaling Pathways and Workflows

Metabolic Pathway of Irinotecan

Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent topoisomerase I inhibitor, which is the mechanism of its anticancer activity. SN-38 is then detoxified in the liver through glucuronidation, a process primarily catalyzed by the UGT1A1 enzyme, to form the inactive and more water-soluble SN-38 glucuronide. This metabolite is then excreted. The reactivation of SN-38 glucuronide back to SN-38 in the gut by bacterial β -glucuronidases is a major cause of irinotecan-induced diarrhea.

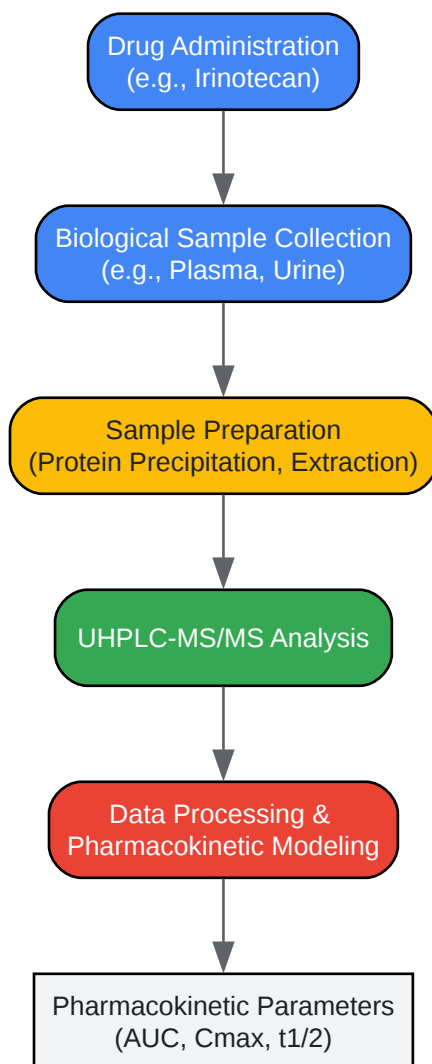


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Caption: Metabolic pathway of irinotecan.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of irinotecan and its metabolites.



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Caption: Pharmacokinetic analysis workflow.

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